REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10]N)=[CH:6][CH:5]=1.[CH3:12][CH:13]([CH3:17])[C:14](=O)[CH3:15]>C(O)(=O)C>[CH3:2][O:3][C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:10]=[C:14]([CH3:15])[C:13]2([CH3:17])[CH3:12] |f:0.1|
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Name
|
|
Quantity
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4.84 g
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Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
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CC(C(C)=O)C
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Name
|
|
Quantity
|
45 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was removed by rotary evaporation
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(C(=NC2=CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |